5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose
Overview
Description
5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose: is a synthetic organic compound with the molecular formula C27H28O5. It is a derivative of D-ribofuranose, a sugar molecule, and is characterized by the presence of trityl and isopropylidene protective groups. This compound is widely used as an intermediate in the synthesis of various biologically active molecules, including antiviral drugs and nucleoside analogues .
Mechanism of Action
Target of Action
It is known that this compound serves as a foundational building block for the creation of nucleotide prodrugs .
Mode of Action
It is known to play a crucial role as a pivotal intermediate during the synthesis of antiviral drugs and nucleoside analogues .
Biochemical Pathways
5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose is involved in the biochemical pathways leading to the synthesis of Pyrazofurin, an anticancer agent known to exhibit tumor cell growth inhibitory activity . It is also used in the synthesis of potent antiretroviral agents .
Result of Action
The compounds it helps synthesize, such as pyrazofurin and various antiretroviral agents, have significant effects at the molecular and cellular level, including inhibiting tumor cell growth and combating viral infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose typically involves the protection of the hydroxyl groups of D-ribofuranose. The process begins with the formation of the isopropylidene acetal by reacting D-ribofuranose with acetone in the presence of an acid catalyst.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as carboxyl or aldehyde groups.
Reduction: Reduction reactions can be used to modify the trityl or isopropylidene groups.
Substitution: Nucleophilic substitution reactions can replace the trityl group with other functional groups
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium methoxide or other nucleophiles in the presence of a suitable solvent
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while substitution can introduce various functional groups .
Scientific Research Applications
Chemistry: In chemistry, 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose is used as a building block for the synthesis of complex molecules. It serves as a protected intermediate that can be selectively deprotected to yield the desired product.
Biology: In biological research, this compound is used to synthesize nucleoside analogues, which are crucial for studying DNA and RNA functions. These analogues can be used as probes or inhibitors in various biochemical assays.
Medicine: In medicine, this compound is a key intermediate in the synthesis of antiviral drugs. These drugs are used to treat viral infections such as HIV and hepatitis.
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of nucleoside analogues and other biologically active molecules. Its stability and reactivity make it an ideal intermediate for industrial applications.
Comparison with Similar Compounds
- 2,3-O-Isopropylidene-5-O-trityl-D-ribose
- 2,3-O-Isopropylidene-5-O-trityl-β-D-ribofuranose
- (3aR,6R,6aR)-2,2-dimethyl-6-(trityloxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol
Uniqueness: 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose is unique due to its specific protective groups, which provide stability and selectivity in chemical reactions. The combination of trityl and isopropylidene groups allows for precise control over the reactivity of the molecule, making it a valuable intermediate in the synthesis of complex biologically active compounds .
Properties
IUPAC Name |
(3aR,6R,6aR)-2,2-dimethyl-6-(trityloxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28O5/c1-26(2)31-23-22(30-25(28)24(23)32-26)18-29-27(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17,22-25,28H,18H2,1-2H3/t22-,23-,24-,25?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCVVYSZYAHOMW-AWYPOSSQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](OC([C@@H]2O1)O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441279 | |
Record name | 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20441279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55726-19-7 | |
Record name | 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20441279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose in the context of the research?
A: The research presented in the paper focuses on single electron transfer reactions (s#r#n1) with derivatives of 5-nitrouracil for the synthesis of novel pharmacological agents []. this compound plays a crucial role as a sugar derivative, specifically a ribofuranose, that participates in these reactions. The researchers successfully employed this compound in conjunction with 1-chloro-2,3:5,6-di-O-isopropylidene-1-nitro-D-mannofuranose as alkylating agents within the study.
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